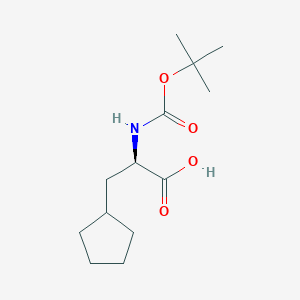

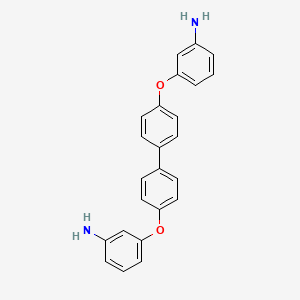

N-(1-羟基-2-丁基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

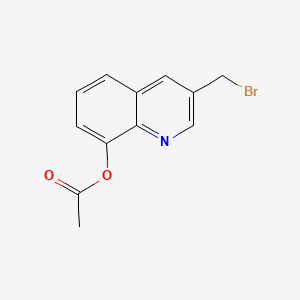

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to N-(1-Hydroxy-2-butyl)furan-2-carboxamide, was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine (Et3N), yielding an excellent 94% yield. This reaction is a key step in the synthesis of furan-2-carboxamide derivatives. The synthesized carboxamide was further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford various analogues in moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structure of the synthesized N-(4-bromophenyl)furan-2-carboxamide was validated through computational docking studies and molecular dynamics (MD) simulations. These studies confirmed the active site and the stability of molecular interactions, which is crucial for understanding the biological activity of the compound. Although the paper does not directly discuss N-(1-Hydroxy-2-butyl)furan-2-carboxamide, the methods used for structural analysis could be applicable to this compound as well .

Chemical Reactions Analysis

The paper on oxidative rearrangement of furan-2-carboximidamides describes the preparation of 2-acylaminofurans through the oxidation of furan-2-carboximidamides using (dicarboxyiodo)benzenes. This reaction proceeds via a rearrangement to a carbodiimide intermediate, followed by thermolysis to yield the 2-acylaminofurans. The study also explores the reactivity of N-(2-Furyl)acetamide, a compound similar to N-(1-Hydroxy-2-butyl)furan-2-carboxamide, which undergoes cycloaddition reactions with electron-deficient alkynes, leading to phenols after spontaneous ring opening. The regioselectivity observed is supported by AM1 molecular orbital calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-Hydroxy-2-butyl)furan-2-carboxamide can be inferred from related compounds discussed in the papers. For instance, the stability of the furan ring and the reactivity of the carboxamide group are key factors that influence the physical properties and chemical behavior of these compounds. The ability of N-(2-Furyl)acetamide to undergo cycloaddition reactions indicates that similar furan-2-carboxamide derivatives may also participate in such reactions, which could be relevant for the synthesis and modification of N-(1-Hydroxy-2-butyl)furan-2-carboxamide .

科学研究应用

合成和反应

N-(1-羟基-2-丁基)呋喃-2-甲酰胺及其衍生物参与了各种合成和反应研究。例如,Aleksandrov和El’chaninov(2017)详细介绍了2-(呋喃-2-基)苯并[e][1,3]苯并噻唑的合成,强调了类似呋喃-甲酰胺化合物在创建复杂分子结构中的用途。这种合成涉及一系列反应,包括亲电取代和氧化过程,展示了该化合物在化学合成中的反应性和多功能性(Aleksandrov & El’chaninov, 2017)。

结构和光谱分析

对呋喃-2-甲酰胺衍生物的结构和光谱分析对于理解它们的性质和潜在应用至关重要。Yıldırım等人(2018)对N,N’-(2,2’-二硫代邻苯二甲酰胺基)-(呋喃-2-甲酰胺)进行了研究,通过1H NMR和X射线衍射等技术揭示了其分子结构。该研究强调了分子间相互作用(如N–H…S、N–H…O和C–H…O)在固态中的稳定性的重要性,这对于设计具有特定性质的材料可能至关重要(Yıldırım等人,2018)。

抗菌和抗病毒性能

呋喃-2-甲酰胺衍生物表现出显著的抗菌和抗病毒性能。Siddiqa等人(2022)合成了N-(4-溴苯基)呋喃-2-甲酰胺及其类似物,展示了它们对临床分离的耐药细菌的体外抗菌活性。此外,某些化合物对NDM阳性细菌A. baumannii表现出有效活性,表明了开发新的抗菌药物的潜力(Siddiqa et al., 2022)。此外,Yongshi等人(2017)报道了呋喃-甲酰胺衍生物的合成作为流感A H5N1病毒的有效抑制剂,突显了它们在抗病毒药物开发中的潜力(Yongshi et al., 2017)。

抗肿瘤活性

一些呋喃-2-甲酰胺衍生物展示出有希望的抗肿瘤活性。Tikhomirov等人(2018)探索了蒽[2,3-b]呋喃-3-甲酰胺中的结构活性关系,并发现某些衍生物在低浓度下抑制了肿瘤细胞系的生长。这些发现表明在癌症治疗中可能存在应用潜力(Tikhomirov et al., 2018)。

属性

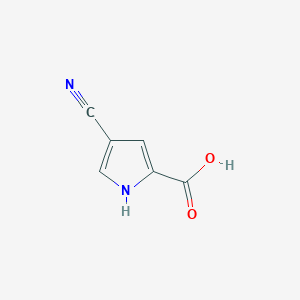

IUPAC Name |

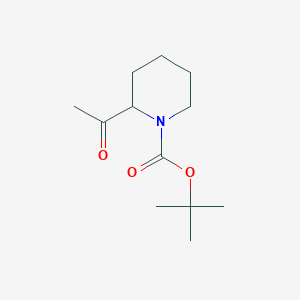

N-(1-hydroxybutan-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGLYJDOSXQBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Hydroxy-2-butyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)